molecular formula C18H14N4O2 B2410695 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946286-23-3

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2410695
CAS No.: 946286-23-3
M. Wt: 318.336
InChI Key: UXWCOLLFHSLGLT-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzodiazolyl-phenyl scaffold fused to a 3-methyl-1,2-oxazole-5-carboxamide moiety. The benzodiazolyl group (1H-1,3-benzodiazole) is a bicyclic aromatic system with two nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-10-16(24-22-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWCOLLFHSLGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves the condensation of o-phenylenediamine with salicylaldehyde to form the benzimidazole core. This intermediate is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation at 400 MHz has been shown to be effective in synthesizing benzimidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions include various substituted benzimidazole and oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide has been explored for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain modifications have shown promising results against glioblastoma cell lines, indicating potential as an anticancer agent .

The compound has been investigated for its role as an enzyme inhibitor , particularly targeting α-glycosidase. This inhibition can be critical in managing conditions like diabetes by slowing carbohydrate absorption.

Material Science

In industry, this compound is utilized in the development of new materials with specific electronic properties. Its unique structure allows for modifications that can enhance performance in electronic applications.

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of this compound derivatives demonstrated significant growth inhibition in various cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Enzyme Inhibition

Research evaluating the compound's efficacy as an α-glycosidase inhibitor showed promising results in vitro. This property suggests potential therapeutic applications in managing postprandial blood glucose levels in diabetic patients .

Comparative Data Table

Property This compound
Chemical Structure Benzimidazole fused with oxazole
Synthesis Method Condensation reactions; microwave-assisted synthesis
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Activity Significant growth inhibition in glioblastoma cell lines
Enzyme Inhibition Inhibits α-glycosidase
Industrial Use Development of materials with specific electronic properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogues sharing benzodiazolyl, oxazole, or related heterocyclic cores. Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Notable Properties/Findings
Target Compound
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
C₁₈H₁₅N₃O₂ 305.34 g/mol 1,2-Oxazole, Benzodiazole 3-Methyl, benzodiazolyl-phenyl High aromaticity; potential for kinase inhibition
5-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxamide C₁₇H₁₃ClN₄O₄ 396.76 g/mol 1,2,4-Oxadiazole 2-Chlorobenzyl, benzodioxolyl Enhanced metabolic stability due to oxadiazole; moderate LogP
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C₂₇H₂₀BrN₇O₂S 594.46 g/mol Triazole, Thiazole 4-Bromophenyl thiazole, triazole linker Strong docking affinity to α-glucosidase (docking pose analysis)
1-(1H-1,3-Benzodiazol-2-yl)-3-methylbutan-1-amine dihydrochloride C₁₄H₁₅NO₅ 277.28 g/mol Benzodiazole 3-Methylbutylamine High solubility (hydrochloride salt); 95% purity

Key Comparative Insights:

Heterocyclic Core Influence :

  • The 1,2-oxazole in the target compound offers distinct electronic properties compared to 1,2,4-oxadiazole () and triazole-thiazole systems (). Oxazole’s lower nitrogen content may reduce metabolic oxidation compared to oxadiazole, which is often prone to hydrolysis .
  • Benzodiazolyl-phenyl vs. benzodioxolyl (): The benzodiazolyl group’s dual nitrogen atoms enable stronger hydrogen bonding, whereas benzodioxolyl provides steric bulk and lipophilicity.

Substituent Effects: The 3-methyl group on the oxazole ring (target compound) likely enhances steric shielding, improving metabolic stability. In contrast, the 4-bromophenyl substituent in compound 9c () increases molecular weight and hydrophobicity, favoring target binding via halogen bonds .

Synthetic Accessibility :

  • The target compound’s synthesis may involve coupling reactions similar to those in (cesium carbonate-mediated nucleophilic substitution in DMF). However, triazole-thiazole derivatives () require Cu-catalyzed azide-alkyne cycloaddition (CuAAC), adding synthetic complexity .

Biological Relevance :

  • Docking studies for compound 9c () suggest competitive binding to α-glucosidase’s active site, attributed to bromophenyl-thiazole interactions. The target compound’s benzodiazolyl-oxazole core may similarly target ATP-binding pockets in kinases or proteases.

Research Findings and Implications

  • Structural Validation : Crystallographic data for related compounds (e.g., ) confirm the importance of puckering coordinates and planarity in benzodiazolyl systems, which influence binding modes .
  • SAR Trends : Electron-withdrawing substituents (e.g., bromo in 9c) enhance binding but reduce solubility, whereas methyl groups balance lipophilicity and stability .
  • Computational Predictions : The target compound’s oxazole-carboxamide group is predicted to exhibit moderate LogP (~2.5), aligning with orally bioavailable drug-like properties.

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound with significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article will explore the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole ring fused with an oxazole ring, which contributes to its biological properties. The synthesis typically involves the condensation of o-phenylenediamine with salicylaldehyde to form the benzimidazole core, followed by a reaction with 3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions. Microwave-assisted synthesis is often employed to enhance yields and reaction rates.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit potent antimicrobial activity. A study found that various benzoxazole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds showed inhibition against Escherichia coli at concentrations as low as 25 μg/mL .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
112520
121518
Reference (Ampicillin)1015

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Molecular docking studies indicate that these compounds may interact effectively with targets involved in cancer progression .

Table 2: Anticancer Activity of Selected Benzoxazole Derivatives

CompoundIC50 (µM) against Cancer Cell Lines
1112
128
Reference (Doxorubicin)5

Study on Antibacterial Activity

In a recent study published in PMC, researchers synthesized a series of benzoxazole derivatives and evaluated their antibacterial properties. The results indicated that some compounds exhibited remarkable potency against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .

Study on Anticancer Mechanisms

Another study focused on the anticancer mechanisms of benzoxazole derivatives. It was found that these compounds could inhibit specific kinases involved in tumor growth and metastasis. The study utilized molecular docking simulations to predict binding affinities and mechanisms of action .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide?

  • Methodology : Multi-step synthesis involving cyclocondensation and coupling reactions. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen atmosphere .
  • Oxazole ring construction : Employ 1,3-dipolar cycloaddition with nitrile oxides and alkynes in refluxing toluene (110°C, 12–24 hours) .
  • Catalytic optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to attach aryl groups .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationEDCI/HOBt, DMF, RT, 24h65–70>95%
Oxazole formationToluene, 110°C, 12h5892%
Cross-couplingPd(OAc)₂, K₂CO₃, DMF/H₂O7598%

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (CH₃CN/EtOH, 1:1). Collect data using a Bruker SMART diffractometer and refine with SHELXL .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆. Key signals: benzodiazole NH (~12.5 ppm), oxazole C=O (165–170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
    • Example : For crystallography, refine anisotropic displacement parameters with SHELXL, achieving R1 < 0.05 .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ calculations) .
    • Key Parameters :
AssayTargetIC₅₀/MIC (µM)Reference
Kinase inhibitionEGFR0.8–1.2
AntibacterialS. aureus16–32

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Methodology :

  • Disorder modeling : Split atoms into two positions with occupancy factors refined using SHELXL .
  • Twinning analysis : Use TWINLAW in SHELX to identify twin laws (e.g., 180° rotation) and refine with HKLF5 .
    • Case Study : For a benzodiazole derivative, twinning (twin fraction 0.32) was resolved with BASF parameter adjustment, reducing R1 from 0.12 to 0.045 .

Q. What computational strategies reconcile discrepancies between predicted and observed bioactivity?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Compare binding poses of active/inactive analogs. Adjust protonation states (e.g., benzodiazole NH) .
  • MD simulations (GROMACS) : Run 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å) .
    • Data Table :
CompoundDocking Score (kcal/mol)Experimental IC₅₀ (µM)RMSD (Å)
9c (Active)-9.20.81.4
9e (Inactive)-6.5>1003.8

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Methodology :

  • Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance H-bonding .
  • Bioisosteric replacement : Replace oxazole with 1,2,4-oxadiazole to improve metabolic stability .
    • SAR Insights :
  • Methoxy groups : 4-OCH₃ on benzodiazole increases logP (2.1 vs. 1.8) but reduces solubility .
  • Halogenation : 3-Br substitution improves MIC by 4-fold .

Q. What experimental validations are critical when computational models predict off-target interactions?

  • Methodology :

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to confirm selectivity .
  • Crystallographic fragment screening : Soak crystals with compound to identify secondary binding pockets .
    • Example : Fragment screening with CtFAD oxidoreductase revealed a secondary binding site (Kd = 340 µM), explaining off-target effects .

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